molecular formula C19H34BrN B075465 Tetradecylpyridinium bromide CAS No. 1155-74-4

Tetradecylpyridinium bromide

Cat. No.: B075465
CAS No.: 1155-74-4
M. Wt: 356.4 g/mol
InChI Key: HJNAJKBRYDFICV-UHFFFAOYSA-M
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Description

Tetradecylpyridinium bromide (TDPB) is an organic compound with an empirical formula of C14H27BrN. It is a quaternary ammonium salt with a pyridinium ring and a long alkyl chain. TDPB has a variety of uses in scientific research, including in biochemistry and physiology, due to its unique properties.

Scientific Research Applications

  • Corrosion Inhibition : TDPB acts as an effective corrosion inhibitor for metals such as aluminium and steel in acidic environments. Its adsorption on metal surfaces obeys Langmuir adsorption isotherm and it behaves as a cathodic inhibitor. This inhibition is also observed in environments like hydrochloric acid and phosphoric acid solutions, contributing to its utility in industrial applications (Li, Deng, & Fu, 2011); (Li, Deng, & Xie, 2017).

  • Micelle Formation and Dynamics : TDPB's role in micelle formation and the dynamics of micellar systems has been studied extensively. This includes its effective degree of micelle dissociation, the impact of counterions on micellar properties, and the kinetics of micelle formation. These studies are crucial for understanding the behavior of surfactants in solutions (Palepu, Hall, & Wyn-Jones, 1990); (Galán et al., 2005); (Inoue et al., 1980).

  • Surfactant Interactions : The interaction of TDPB with polymers like poly(vinylpyrrolidone) and poly(vinyl alcohol) has been investigated. This research is vital for understanding surfactant-polymer interactions in various pH conditions, which has implications in fields like material science and pharmaceuticals (Shirahama, Mukae, & Iseki, 1994); (Shirahama & Nagao, 1992).

  • Surfactant Combination Studies : Research on binary and ternary combinations of surfactants including TDPB has been conducted. This is significant for developing surface chemical applications and understanding the behavior of mixed surfactants (Ray et al., 2007).

  • Other Applications : Studies have also looked into its use in creating mesoporous silica nanoparticles, catalysis of organic reactions, color reaction in analytical chemistry, and the stability of colloidal systems. These diverse applications showcase TDPB's versatility in scientific research (Isa, Rahman, & Ahmad, 2018); (Broxton, 1998); (Long Wei-ran & Wang Yi-geng, 2005); (Zhou, Wu, & Ma, 1990).

Mechanism of Action

Target of Action

Tetradecylpyridinium bromide (TDPB) is a cationic surfactant . Its primary targets are metal surfaces, particularly cold-rolled steel and carbon steel . The compound interacts with these surfaces to inhibit corrosion .

Mode of Action

TDPB acts by adsorbing onto the metal surface . The pyridine ring in the TDPB molecule is the active adsorption center . The adsorption of TDPB obeys the Langmuir adsorption isotherm equation . This interaction results in a protective layer on the metal surface, which inhibits corrosion .

Biochemical Pathways

Polarization curves indicate that TDPB behaves as a mixed-type inhibitor in H3PO4 . Electrochemical impedance spectroscopy (EIS) spectra exhibit one capacitive loop, indicating that the corrosion reaction is controlled by a charge transfer process .

Pharmacokinetics

The compound forms small, spherical, and stable micelles in aqueous solution . The critical micelle concentration (cmc) values of TDPB are significantly lower than that of its precursor, tetradecylpyridinium chloride (TPC) .

Result of Action

The primary result of TDPB’s action is the inhibition of metal corrosion. Even at low concentrations, TDPB acts as a good inhibitor, with a maximum inhibition efficiency higher than 90% . The inhibition action of TDPB can be evidenced by surface scanning electron microscopy (SEM) images .

Action Environment

The action of TDPB is influenced by environmental factors such as the presence of other ions in solution. For example, the inhibition efficiency of polyacrylamide was significantly enhanced in the presence of TDPB for carbon steel rebar . Furthermore, TDPB is thermally stable, which may affect its action in different temperature conditions .

Safety and Hazards

Safety data sheets suggest that exposure to Tetradecylpyridinium bromide should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Tetradecylpyridinium bromide has been found to interact with various biomolecules. For instance, it has been shown to interact with bovine serum albumin, a protein found in cow’s blood . The binding of this compound with bovine serum albumin was found to be of 1:1 type, and the binding constant value depends on the metal ion . This interaction suggests that this compound could potentially influence the function of this protein and others it interacts with.

Cellular Effects

These micelles are small, spherical, and stable, with an average hydrodynamic diameter of 4-7 nm . The formation of these micelles could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound can form micelles in aqueous solutions, which could potentially interact with various biomolecules

Temporal Effects in Laboratory Settings

This compound has been found to be thermally stable, as shown by thermal gravimetric analysis This suggests that the compound could potentially have long-term effects on cellular function in in vitro or in vivo studies

Metabolic Pathways

Given its interactions with proteins such as bovine serum albumin , it is possible that the compound could influence various metabolic pathways

Transport and Distribution

Its ability to form micelles in aqueous solutions suggests that it could potentially be transported and distributed within cells and tissues in this form .

Subcellular Localization

Given its ability to form micelles in aqueous solutions, it is possible that the compound could localize to specific compartments or organelles within cells

Properties

IUPAC Name

1-tetradecylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H34N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNAJKBRYDFICV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34BrN
Source PubChem
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DSSTOX Substance ID

DTXSID5042459
Record name Tetradecylpyridinium bromide
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Molecular Weight

356.4 g/mol
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CAS No.

1155-74-4
Record name Tetradecylpyridinium bromide
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Record name Myristylpyridinium bromide
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Record name Pyridinium, 1-tetradecyl-, bromide (1:1)
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Record name Tetradecylpyridinium bromide
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Record name MYRISTYLPYRIDINIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tetradecylpyridinium bromide?

A1: The molecular formula of TDPB is C19H34BrN, and its molecular weight is 384.42 g/mol [].

Q2: How does the structure of TDPB contribute to its surface activity?

A2: TDPB possesses a characteristic amphiphilic structure with a hydrophilic pyridinium head group and a hydrophobic tetradecyl (C14) alkyl chain. This duality allows it to adsorb at interfaces, lowering surface tension and forming micelles in aqueous solutions [, ].

Q3: How does the presence of electrolytes like NaBr affect TDPB micelles?

A3: Electrolytes like NaBr can induce a sphere-to-rod transition in TDPB micelles by screening electrostatic repulsions between the positively charged headgroups, allowing for greater aggregation and elongation of micellar structures [, ].

Q4: Is the surface tension of TDPB solutions stable over time?

A4: While generally stable, the surface tension of TDPB solutions can decrease over time, particularly in the presence of impurities like dodecyl alcohol, decyl alcohol, or dodecylpyridinium bromide. Higher impurity concentrations lead to lower equilibrium surface tension values [].

Q5: Does temperature influence the inhibition efficiency of TDPB?

A5: Research shows that the inhibition efficiency of TDPB against the corrosion of industrial aluminum in NaOH solution increases with temperature. While TDPB exhibits poor inhibition at 20-30 °C, its effectiveness increases significantly at 40-50 °C [].

Q6: Can TDPB act as a catalyst in organic reactions?

A6: Yes, TDPB can catalyze reactions like amide hydrolysis and nucleophilic aromatic substitution. Notably, it demonstrates faster hydroxydehalogenation of nitro-activated aryl halides compared to cetyl(2-hydroxyethyl)dimethylammonium bromide due to faster aryl micellar ether decomposition [, ].

Q7: How does TDPB interact with clay minerals?

A7: TDPB exhibits exothermic adsorption onto Na-montmorillonite. The adsorption enthalpy is significantly higher for ion exchange adsorption of TDPB cations compared to molecular adsorption, indicating stronger interactions in the former case [].

Q8: Can TDPB be used for the determination of chlorite?

A8: Yes, TDPB can be used for the sensitive determination of chlorite. In the presence of KI and an acidic buffer, chlorite oxidizes iodide to iodine, which then forms an association complex with TDPB. This complex exhibits resonance scattering, enabling chlorite quantification [].

Q9: How does TDPB interact with phospholipid vesicles?

A9: TDPB exhibits a two-step binding process with 1,3-ditetradecyl-rac-glycerophosphatidylcholine vesicles. Initially, Langmuir adsorption dominates, followed by a positive cooperative process at higher concentrations. This interaction can be monitored through changes in hydrodynamic radius and pyrene fluorescence quenching [].

Q10: Does TDPB interact with polymers?

A10: TDPB forms complexes with nonionic polymers containing hydrophobic side chains, as evidenced by electromotive force and microcalorimetry studies. Interestingly, the presence of these complexes can lead to the formation of free micelles at concentrations below the critical micelle concentration of pure TDPB [, , ].

Q11: Can TDPB be used to prepare mesoporous silica nanoparticles?

A11: Yes, TDPB and other long-chain pyridinium-based ionic liquids can be used as templates for preparing silica-coated mesoporous silica nanoparticles. The alkyl chain length influences particle morphology, with longer chains leading to smaller particle size and higher BET surface area [].

Q12: What analytical techniques are commonly used to study TDPB systems?

A12: Numerous techniques are employed to study TDPB, including tensiometry for surface tension, conductometry for conductivity measurements, fluorimetry for studying interactions with fluorescent probes, and microcalorimetry for thermodynamic characterization [, , ].

Q13: How is the degree of counterion binding (β) determined for TDPB micelles?

A13: β is commonly determined using electromotive force measurements with surfactant and halide ion-selective electrodes. Studies have shown that β is influenced by micelle shape, increasing in the order of sphere-shaped < oblately ellipsoidal < rodlike micelles [].

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